

3-(phenylmethoxy)cyclobutan-1-ol chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Benzylxy)cyclobutanol

Cat. No.: B174870

[Get Quote](#)

An In-Depth Technical Guide to 3-(Phenylmethoxy)cyclobutan-1-ol: Properties, Synthesis, and Applications

Introduction

3-(Phenylmethoxy)cyclobutan-1-ol, also known as **3-(benzylxy)cyclobutanol**, is a substituted cyclobutane derivative of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure uniquely combines a strained four-membered carbocyclic ring with two key functional groups: a secondary alcohol and a benzylxy ether. This arrangement provides a versatile scaffold for chemical modification, making it a valuable building block for more complex molecular architectures.

The cyclobutane motif is increasingly recognized for its ability to impart favorable pharmacological properties in drug candidates, including metabolic stability, conformational rigidity, and unique three-dimensional arrangements of pharmacophoric elements.^{[1][2]} The benzylxy group serves as a robust protecting group for the 3-hydroxyl functionality, which can be selectively removed under specific conditions, while the 1-hydroxyl group offers a reactive handle for a variety of chemical transformations. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications for professionals in research and drug development.

Part 1: Physicochemical and Spectroscopic Properties

The fundamental properties of 3-(phenylmethoxy)cyclobutan-1-ol define its behavior in chemical systems and are crucial for its handling and characterization.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ O ₂	[3]
Molecular Weight	178.23 g/mol	[3]
Appearance	Colorless liquid	[3]
CAS Number	100058-61-5	[3]
Synonyms	3-(Benzylxy)cyclobutanol	[3]

Spectroscopic Profile (Predictive Analysis)

As of late 2025, detailed experimental spectroscopic data for this specific compound is not widely published. The following analysis is based on established principles of spectroscopic interpretation for its constituent functional groups.[\[4\]](#)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3-(phenylmethoxy)cyclobutan-1-ol. The puckered conformation of the cyclobutane ring may lead to complex splitting patterns for the aliphatic protons.[\[5\]](#)

Expected ¹H NMR Data (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.35	m	5H	Ar-H	Protons of the phenyl ring.
~4.50	s	2H	-O-CH ₂ -Ph	Benzylic protons, deshielded by the adjacent oxygen and phenyl ring.
~4.20	m	1H	HC-OH	Carbinol proton, deshielded by the hydroxyl group.
~3.90	m	1H	HC-OBn	Proton on the carbon bearing the benzyloxy group.
~2.60	m	2H	Cyclobutyl CH ₂	Protons adjacent to the carbinol carbon.
~2.10	m	2H	Cyclobutyl CH ₂	Protons adjacent to the benzyloxy-bearing carbon.

| Variable | br s | 1H | -OH | Hydroxyl proton; chemical shift is concentration and solvent dependent. |

Expected ¹³C NMR Data (in CDCl₃)

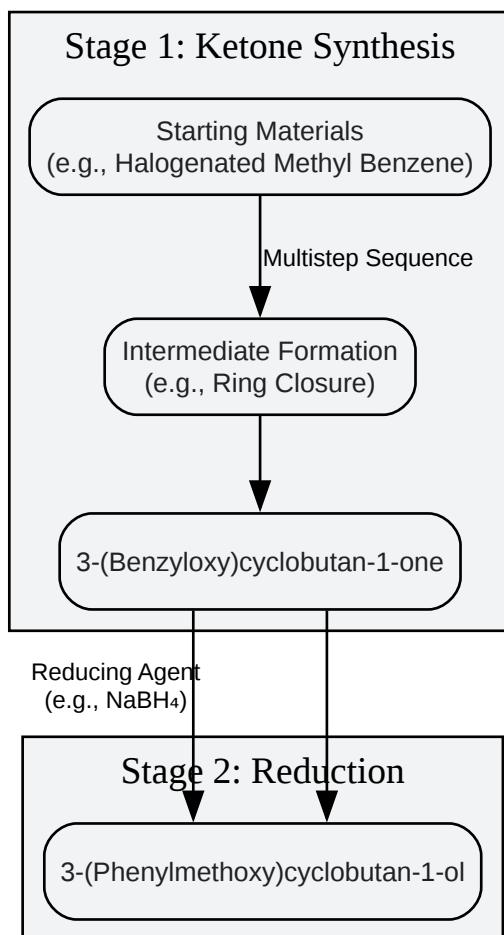
Chemical Shift (δ , ppm)	Assignment	Rationale
~138	Ar-C (quaternary)	Phenyl carbon attached to the OCH_2 group.
~128.5	Ar-CH	Phenyl carbons.
~127.8	Ar-CH	Phenyl carbons.
~75	C-OBn	Cyclobutyl carbon attached to the benzyloxy group.
~71	-O-CH ₂ -Ph	Benzyllic carbon.
~68	C-OH	Carbinol carbon of the cyclobutane ring.

| ~35 | Cyclobutyl CH₂ | Aliphatic carbons of the cyclobutane ring. |

The IR spectrum provides direct evidence for the key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3600-3200 (broad)	O-H Stretch	Alcohol
3100-3000	C-H Stretch	Aromatic
2980-2850	C-H Stretch	Aliphatic (Cyclobutyl & Benzyllic)
1150-1050	C-O Stretch	Ether & Secondary Alcohol

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which can confirm the molecular structure.


m/z Value	Fragment	Interpretation
178	[M] ⁺	Molecular ion peak.
160	[M-H ₂ O] ⁺	Loss of water from the alcohol.
91	[C ₇ H ₇] ⁺	Benzyl cation (tropylium ion), a very stable and characteristic fragment.
87	[M-C ₇ H ₇ O] ⁺	Loss of the benzyloxy radical.

Part 2: Synthesis and Manufacturing

The synthesis of 3-(phenylmethoxy)cyclobutan-1-ol is typically achieved via a two-stage process: first, the preparation of the corresponding ketone, 3-(benzyloxy)cyclobutan-1-one, followed by its selective reduction.

Synthesis Workflow

The overall transformation involves constructing the functionalized cyclobutane ring and then reducing the ketone to the desired secondary alcohol.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for 3-(phenylmethoxy)cyclobutan-1-ol.

Detailed Experimental Protocol

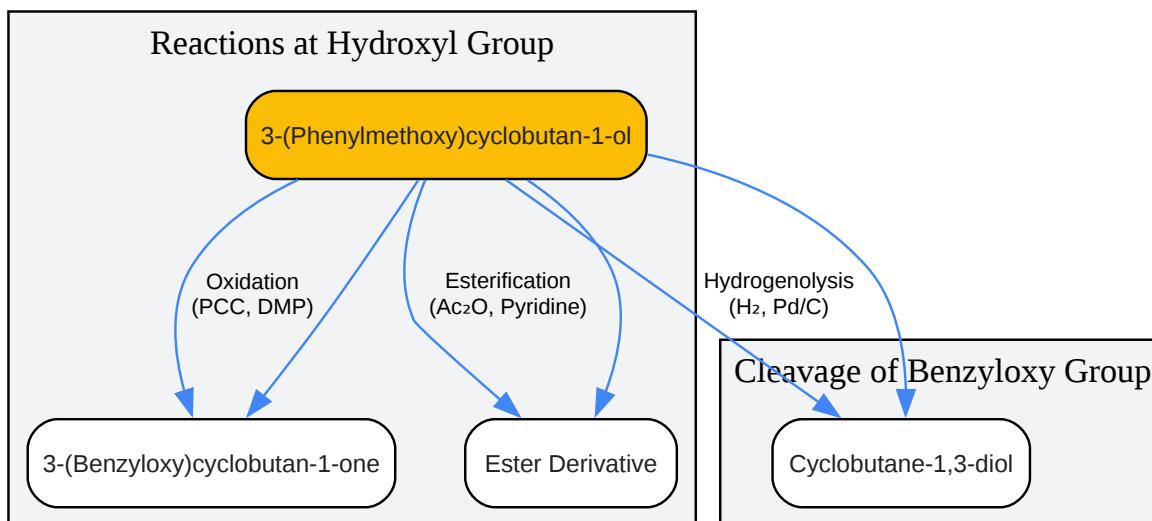
This protocol is an exemplary representation based on established chemical transformations.

Stage 1: Synthesis of 3-(BenzylOxy)cyclobutan-1-one

The synthesis of the precursor ketone has been described in patent literature, often involving multiple steps such as etherification, halogenation, and ring-closure reactions starting from commercially available materials like halogenated methyl benzene and ethylene glycol.^[6] Another approach utilizes a nucleophilic substitution followed by hydrolysis and further reactions to yield the target ketone.^[7]

Stage 2: Reduction of 3-(Benzylxy)cyclobutan-1-one to 3-(Phenylmethoxy)cyclobutan-1-ol

- **Setup:** To a solution of 3-(benzylxy)cyclobutan-1-one (1.0 eq) in methanol (MeOH) at 0 °C in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes.
- **Reaction:** Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow addition of acetone, followed by water.
- **Extraction:** Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
- **Workup:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to afford pure 3-(phenylmethoxy)cyclobutan-1-ol.


Causality Behind Experimental Choices

- **Choice of Reducing Agent:** Sodium borohydride (NaBH₄) is selected for its mild nature and high chemoselectivity in reducing ketones in the presence of other functional groups like ethers. It is safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄).
- **Solvent and Temperature:** Methanol is a common protic solvent for NaBH₄ reductions. The reaction is initiated at 0 °C to control the initial exothermic reaction rate, ensuring safety and preventing side reactions.

Part 3: Chemical Reactivity and Mechanistic Insights

The reactivity of 3-(phenylmethoxy)cyclobutan-1-ol is governed by its functional groups. The interplay between the alcohol, the benzylic ether, and the strained ring allows for a range of useful synthetic transformations.

Key Reaction Pathways

Caption: Major reaction pathways of 3-(phenylmethoxy)cyclobutan-1-ol.

- Reactions of the Hydroxyl Group: The secondary alcohol is a versatile functional handle.
 - Oxidation: It can be oxidized back to the parent ketone, 3-(benzyloxy)cyclobutan-1-one, using standard oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
 - Esterification and Etherification: The hydroxyl group readily undergoes esterification with acyl chlorides or anhydrides, or etherification under Williamson ether synthesis conditions.
- Reactions of the Benzyloxy Group (Debenzylolation): The phenylmethoxy group is a classic benzyl ether, which serves as a protecting group for the 3-hydroxyl.
 - Catalytic Hydrogenolysis: The most common and powerful application of this moiety is its cleavage via catalytic hydrogenolysis. Reaction with hydrogen gas (H₂) over a palladium

on carbon (Pd/C) catalyst efficiently cleaves the C-O bond at the benzylic position to yield toluene and the deprotected cyclobutane-1,3-diol.^{[8][9]} This unmasks a second hydroxyl group, transforming the molecule into a diol, which is a precursor for polymers, polyesters, and other bifunctional molecules.

Part 4: Applications in Research and Drug Development

The unique structural features of 3-(phenylmethoxy)cyclobutan-1-ol make it a valuable intermediate in modern chemical research.

- **Scaffold for Drug Discovery:** The cyclobutane ring is not merely a spacer; its puckered, three-dimensional structure is used by medicinal chemists to orient substituents in specific vectors, which can optimize binding to biological targets.^[1] This compound provides a synthetically accessible entry point to novel cyclobutane-containing molecules.
- **Metabolic Stability:** The replacement of more common scaffolds (like phenyl or cyclopentyl rings) with a cyclobutane can block sites of metabolism, thereby increasing the half-life of a drug candidate.^[2]
- **Precursor to Bioactive Molecules:** Cyclobutane derivatives have demonstrated a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.^{[10][11]} 3-(Phenylmethoxy)cyclobutan-1-ol serves as an excellent starting point for the synthesis of libraries of compounds to be screened for these activities. For instance, its derivative has been explored as a radiolabeled substrate for Positron Emission Tomography (PET), highlighting its relevance in developing diagnostic agents.^[3]

Conclusion

3-(Phenylmethoxy)cyclobutan-1-ol is a strategically important chemical entity that bridges the gap between simple starting materials and complex, high-value molecules. Its well-defined reactivity, centered on its hydroxyl and benzyloxy functionalities, allows for predictable and controlled chemical modifications. For researchers and drug development professionals, this compound represents a versatile building block for accessing novel chemical space, particularly in the burgeoning field of cyclobutane-based therapeutics. Its utility in creating

conformationally constrained and metabolically stable structures ensures its continued relevance in the pursuit of next-generation pharmaceuticals.

References

- Google Patents. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.
- Google Patents. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
- Royal Society of Chemistry.
- PubChem. (R)-3-Phenyl-butan-1-OL | C10H14O. [Link]
- Cheméo. Chemical Properties of Cyclobutanol, 1-phenyl- (CAS 935-64-8). [Link]
- PubMed Central.
- PubChem. 3-Methoxy-3-phenylbutan-1-ol | C11H16O2. [Link]
- Royal Society of Chemistry.
- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Bentham Science. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]
- PubMed. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. [Link]
- PubMed.
- University of Colorado Boulder. Spectroscopy Problems. [Link]
- Master Organic Chemistry.
- Khan Academy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 100058-61-5: 3-(phenylmethoxy)cyclobutan-1-ol [cymitquimica.com]
- 4. orgchemboulder.com [orgchemboulder.com]

- 5. A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 7. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Khan Academy [khanacademy.org]
- 10. 3-Methoxycyclobutan-1-ol (1432680-25-5) for sale [vulcanchem.com]
- 11. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- To cite this document: BenchChem. [3-(phenylmethoxy)cyclobutan-1-ol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174870#3-phenylmethoxy-cyclobutan-1-ol-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com